4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide
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Overview
Description
This compound is a synthetic molecule characterized by its complex structure and potential applications across various scientific fields. It features a unique combination of functional groups, including a triazine ring and a phenylbutanamide backbone, suggesting significant chemical reactivity and versatility.
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and muscle control.
Mode of Action
The compound interacts with both AChE and BuChE, inhibiting their activity . It has been found to exhibit a mixed-type inhibition mode, meaning it can bind to the enzyme whether the substrate (acetylcholine) is attached or not . This compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .
Result of Action
The inhibition of AChE and BuChE leads to an increase in acetylcholine levels, which can have neuroprotective effects . This makes the compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s, where there is a deficiency of acetylcholine.
Biochemical Analysis
Biochemical Properties
4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the breakdown of acetylcholine and butyrylcholine, respectively . The compound exhibits inhibitory activity against these enzymes, which can lead to increased levels of acetylcholine and butyrylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. Additionally, this compound has been shown to interact with other proteins involved in cellular signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to inhibit cell proliferation in certain cancer cell lines, such as breast cancer cells . By inhibiting key enzymes and proteins involved in cell cycle regulation and apoptosis, the compound can induce cell cycle arrest and promote programmed cell death. Furthermore, this compound influences cell signaling pathways, including those related to gene expression and cellular metabolism, leading to altered cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of acetylcholinesterase and butyrylcholinesterase, inhibiting their enzymatic activity . This inhibition is achieved through a mixed-type inhibition mode, where the compound interacts with both the catalytic site and peripheral anionic site of the enzymes . Additionally, this compound has been shown to modulate gene expression by influencing transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its inhibitory activity against target enzymes and proteins . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit acetylcholinesterase and butyrylcholinesterase activity, leading to enhanced cholinergic signaling and improved cognitive function . At higher doses, the compound may exhibit toxic effects, including neurotoxicity and hepatotoxicity . It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process can lead to the formation of active metabolites that retain inhibitory activity against target enzymes. Additionally, this compound can affect metabolic flux and metabolite levels, further influencing cellular functions and biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins, facilitating its entry into target cells . Once inside the cells, this compound can accumulate in specific cellular compartments, where it exerts its inhibitory effects on enzymes and proteins . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can influence gene expression by interacting with transcription factors and other regulatory proteins . Additionally, the compound may accumulate in the cytoplasm, where it can inhibit cytoplasmic enzymes and proteins involved in cellular signaling and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves a multi-step process, starting from commercially available precursors. Key steps include:
Formation of the triazine ring: This step often involves the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the oxo group: This is usually achieved through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Coupling reactions: Various coupling agents (e.g., DCC, EDC) facilitate the formation of the final amide bond, connecting the triazine ring to the phenylbutanamide structure.
Industrial Production Methods: Large-scale synthesis might involve optimized conditions such as:
Catalysts: to enhance reaction efficiency.
High-pressure or high-temperature conditions: to drive reactions to completion.
Continuous flow systems: for better scalability and consistency.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: The compound can undergo further oxidation, potentially altering its functional groups and reactivity.
Reduction: Reduction reactions might target the oxo groups or the triazine ring, changing its chemical properties.
Substitution: Various substituents can be introduced at different positions on the molecule, enhancing or modifying its activity.
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Catalysts for substitution: Palladium catalysts, especially for C-C coupling reactions.
Oxidized derivatives: Altered forms of the original compound with additional oxo groups.
Reduced derivatives: Variants with altered reactivity and stability.
Substituted analogs: Molecules with different substituents enhancing specific properties.
Scientific Research Applications
Chemistry::
Catalysis: The compound might serve as a ligand or a catalyst itself in organic synthesis.
Material science:
Enzyme inhibition: Potential to inhibit specific enzymes, making it valuable in biochemical studies.
Signal transduction research: Its unique structure could interact with various biological pathways.
Drug design: The compound’s reactivity and structure might offer therapeutic potential, especially in targeting specific proteins or pathways.
Diagnostics: Could be used in diagnostic assays due to its specific binding properties.
Specialty chemicals: Used in the manufacture of high-value chemicals with specific functionalities.
Comparison with Similar Compounds
Unique Features::
Combination of triazine and phenylbutanamide: This structure is relatively unique, offering a diverse range of chemical and biological activities.
Other triazine derivatives: Known for their applications in agriculture (e.g., atrazine).
Butanamide analogs: Often studied for their pharmacological properties.
Properties
IUPAC Name |
4-oxo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-17(14-6-2-1-3-7-14)10-11-18(25)20-12-13-23-19(26)15-8-4-5-9-16(15)21-22-23/h1-9H,10-13H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEGHTPNXWPKPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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